REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]=[CH:4][C:5]([O:17][CH3:18])=[C:6]2[C:10]=1[NH:9][CH:8]=[C:7]2[C:11](=[O:16])[C:12]([O:14]C)=[O:13].C([O-])([O-])=O.[K+].[K+]>CO.O.O>[Br:1][C:2]1[N:3]=[CH:4][C:5]([O:17][CH3:18])=[C:6]2[C:10]=1[NH:9][CH:8]=[C:7]2[C:11](=[O:16])[C:12]([OH:14])=[O:13] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
0.083 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=CC(=C2C(=CNC12)C(C(=O)OC)=O)OC
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was cooled at 0° C.
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
the filtercake was washed with H2O
|
Type
|
CUSTOM
|
Details
|
After drying in vacuo
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=CC(=C2C(=CNC12)C(C(=O)O)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.047 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |